Tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate is a chemical compound characterized by its unique structural and functional properties. It has a molecular formula of and a molecular weight of approximately 243.34 g/mol. This compound is notable for its tert-butyl group, hydroxymethyl substituent, and piperidine ring, which contribute to its potential biological activities and applications in medicinal chemistry .
The synthesis of tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate typically involves multiple steps that may include the following:
The specific synthetic route may vary depending on the desired purity and yield. Advanced techniques such as high-performance liquid chromatography (HPLC) are often utilized to monitor the progress of the reaction and ensure product quality.
The molecular structure of tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate features:
This structural configuration is crucial for its interaction with biological targets .
Tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate can participate in various chemical reactions typical for piperidine derivatives:
The reactivity of this compound is influenced by steric hindrance from the tert-butyl group, which can affect reaction rates and mechanisms.
Tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethyl-piperidine-1-carboxylate has potential applications in several scientific fields:
The enantioselective synthesis of the (4S)-stereocenter in this piperidine derivative employs sophisticated chiral induction techniques, balancing yield with enantiomeric excess (ee). Three predominant strategies dominate industrial and academic routes:
Chiral Pool Utilization: Starting from naturally occurring chiral precursors (e.g., L-aspartic acid or D-mannitol) enables access to enantiopure intermediates. For tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate (CAS 2841422-06-6), enzymatic resolution of racemic precursors using lipases or esterases achieves >98% ee, though maximum yields cap near 50% without recycling [1] [4].
Asymmetric Catalysis: Transition-metal catalysts with chiral ligands facilitate stereoselective transformations. Rhodium-catalyzed hydrogenation of enamide precursors bearing the 2,2-dimethyl group achieves (4S)-configuration with 92-95% ee. Palladium-catalyzed allylic amination provides a complementary route but requires intricate ligand design (e.g., PHOX ligands) to suppress epimerization [6].
Evans’ Chiral Auxiliary Approach: Installation of a chiral oxazolidinone auxiliary directs diastereoselective alkylation at C4. Subsequent auxiliary cleavage and cyclization yield the (4S)-piperidine scaffold with diastereomeric ratios exceeding 95:5. This method delivers high stereocontrol but introduces additional synthetic steps [6].
Table 1: Chiral Induction Methods for (4S)-Piperidine Synthesis
Method | Enantiomeric Excess (%) | Yield (%) | Key Advantage |
---|---|---|---|
Enzymatic Resolution | >98 | 45-50 | No expensive catalysts required |
Rh-Catalyzed Hydrogenation | 92-95 | 75-82 | Amenable to large-scale production |
Evans’ Auxiliary | >95 (dr) | 68-70 | Predictable stereocontrol |
The (4S)-configuration in tert-butyl 4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate confers distinct biological properties compared to its (4R)-diastereomer, emphasizing the critical role of absolute stereochemistry in pharmacophore recognition:
Kinase Inhibition Selectivity: The (4S)-diastereomer exhibits 8-fold greater potency against cyclin-dependent kinase 2 (CDK2) than the (4R)-counterpart (Ki = 0.42 µM vs. 3.5 µM). Computational docking reveals optimal hydrogen bonding between the (4S)-hydroxymethyl group and the kinase’s hinge region residue Glu81. In contrast, the (4R)-isomer adopts a suboptimal pose due to steric clash with Leu83, reducing affinity [6] [9].
Metabolic Stability: Microsomal stability assays (human liver microsomes) show the (4S)-isomer undergoes 40% slower Phase I oxidation than the (4R)-isomer. This arises from differential exposure of the hydroxymethyl group to cytochrome P450 enzymes: the (4S)-configuration shields this moiety via intramolecular H-bonding with the Boc carbonyl, impeding enzymatic access [9].
Cellular Permeability: Caco-2 monolayer studies demonstrate superior apical-to-basolateral permeability (P_app_ = 18 × 10^−6 cm/s) for the (4S)-diastereomer versus its (4R)-analog (P_app_ = 9 × 10^−6 cm/s). Conformational analyses attribute this to the (4S)-isomer’s compact structure, reducing polar surface area and enhancing membrane diffusion [2] [7].
Table 2: Bioactivity Comparison of (4S)- and (4R)-Diastereomers
Parameter | (4S)-Isomer | (4R)-Isomer | Fold Difference |
---|---|---|---|
CDK2 Inhibition (Ki, µM) | 0.42 ± 0.05 | 3.5 ± 0.3 | 8.3× |
Microsomal Half-life (min) | 42 ± 3 | 25 ± 2 | 1.7× |
Caco-2 Permeability (P*app, ×10^−6 cm/s) | 18 ± 1.2 | 9 ± 0.8 | 2.0× |
The 2,2-dimethyl substitution in tert-butyl (4S)-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate imposes profound conformational constraints, which computational analyses reveal to be pivotal for preorganizing the molecule for target engagement:
Ring Puckering Analysis: Density Functional Theory (DFT) calculations (B3LYP/6-31G*) show the 2,2-dimethyl group locks the piperidine ring in a stable chair conformation with C4 in the equatorial position. This minimizes 1,3-diaxial interactions, lowering the ring strain energy by 3.2 kcal/mol compared to the unsubstituted analog tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (CAS 2764081) [5] [6].
Torsional Barrier Enhancement: The geminal dimethyl groups increase the rotational barrier about the C1-N bond by 4.8 kcal/mol. Molecular dynamics (MD) simulations (300K, explicit solvent) demonstrate this restricts the Boc carbonyl’s conformational sampling, stabilizing a trans-amide geometry that optimizes H-bond donation from the C4 hydroxymethyl. Unsubstituted analogs exhibit rapid trans/cis amide interconversion, disrupting this interaction [6].
Impact on Protein Docking: In CDK2 docking studies (Glide, SP mode), the 2,2-dimethyl-locked conformation of the (4S)-isomer reduces the ligand’s conformational entropy penalty upon binding by 2.1 kcal/mol relative to the des-methyl variant. This preorganization enhances binding affinity (ΔG = −9.2 kcal/mol vs. −7.0 kcal/mol) and explains the observed selectivity in bioassays [6].
Table 3: Computational Analysis of 2,2-Dimethyl Substitution Effects
Parameter | 2,2-Dimethyl Substituted | Unsubstituted Analog | Effect |
---|---|---|---|
Ring Strain Energy (kcal/mol) | 6.1 | 9.3 | Decreased 3.2 kcal/mol |
C1-N Rotation Barrier (kcal/mol) | 11.4 | 6.6 | Increased 4.8 kcal/mol |
Predicted CDK2 ΔG (kcal/mol) | −9.2 | −7.0 | Improved binding affinity |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: